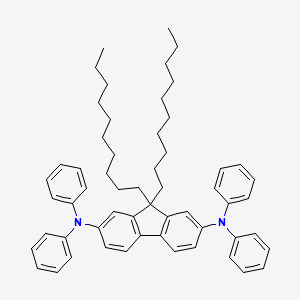
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N',N'-tetraphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- is a complex organic compound known for its unique structural properties It belongs to the fluorene family, characterized by a fused ring system that includes a central five-membered ring flanked by two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes nitration to introduce nitro groups at the 2 and 7 positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The 9-position of fluorene is alkylated with decyl bromide to introduce the didecyl groups.
Amination: Finally, the amine groups are reacted with phenyl lithium to introduce the tetraphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated fluorene derivatives.
Aplicaciones Científicas De Investigación
9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dibutyl-9H-fluorene-2,7-diamine
- 9,9-Dioctyl-9H-fluorene-2,7-diamine
- N,N,N’,N’-Tetraphenyl-9H-fluorene-2,7-diamine
Uniqueness
Compared to similar compounds, 9H-Fluorene-2,7-diamine, 9,9-didecyl-N,N,N’,N’-tetraphenyl- stands out due to its didecyl and tetraphenyl substitutions, which enhance its solubility, stability, and reactivity. These properties make it particularly valuable in advanced material science and electronic applications.
Propiedades
Número CAS |
289892-10-0 |
|---|---|
Fórmula molecular |
C57H68N2 |
Peso molecular |
781.2 g/mol |
Nombre IUPAC |
9,9-didecyl-2-N,2-N,7-N,7-N-tetraphenylfluorene-2,7-diamine |
InChI |
InChI=1S/C57H68N2/c1-3-5-7-9-11-13-15-29-43-57(44-30-16-14-12-10-8-6-4-2)55-45-51(58(47-31-21-17-22-32-47)48-33-23-18-24-34-48)39-41-53(55)54-42-40-52(46-56(54)57)59(49-35-25-19-26-36-49)50-37-27-20-28-38-50/h17-28,31-42,45-46H,3-16,29-30,43-44H2,1-2H3 |
Clave InChI |
FWZUBUKIHYRGJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















